molecular formula C9H15NO3 B13459868 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid CAS No. 1781809-49-1

2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid

Cat. No.: B13459868
CAS No.: 1781809-49-1
M. Wt: 185.22 g/mol
InChI Key: CYFZUPXQXCITHO-UHFFFAOYSA-N
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Description

2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is a compound that features both an oxetane ring and a pyrrolidine ring. These structural motifs are significant in medicinal chemistry due to their unique chemical properties and biological activities. The oxetane ring is known for its strain and reactivity, while the pyrrolidine ring is a common scaffold in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their subsequent coupling. One approach involves the formation of the oxetane ring through a cyclization reaction of a suitable precursor, such as a halohydrin, under basic conditions. The pyrrolidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as amines or thiols can open the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives.

    Substitution: Ring-opened products with nucleophilic groups attached.

Scientific Research Applications

2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The oxetane ring can participate in covalent bonding with biological macromolecules, while the pyrrolidine ring can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)acetic acid: Lacks the oxetane ring but shares the pyrrolidine scaffold.

    (2-Oxopyrrolidin-1-yl)acetic acid: Contains a ketone group instead of the oxetane ring.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Features a piperidine ring instead of the pyrrolidine ring.

Uniqueness

2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is unique due to the presence of both the oxetane and pyrrolidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1781809-49-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-[1-(oxetan-3-yl)pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C9H15NO3/c11-9(12)3-7-1-2-10(4-7)8-5-13-6-8/h7-8H,1-6H2,(H,11,12)

InChI Key

CYFZUPXQXCITHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CC(=O)O)C2COC2

Origin of Product

United States

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